cis,trans-1,5-Cyclodecadiene
CAS No.: 17755-14-5
Cat. No.: VC0231456
Molecular Formula: C9H6ClNO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17755-14-5 |
---|---|
Molecular Formula | C9H6ClNO2 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
cis,trans-1,5-Cyclodecadiene belongs to the family of cyclic dienes, characterized by a 10-membered ring containing two double bonds at positions 1 and 5. The defining feature of this compound is its mixed stereochemistry, with one double bond in the cis configuration and the other in the trans configuration. This stereochemical arrangement significantly influences its physical properties, reactivity, and application potential in organic synthesis.
The compound has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol . Its structure represents an interesting case study in ring strain and conformational analysis, as medium-sized rings (8-11 carbons) often exhibit unique conformational behaviors different from both smaller and larger ring systems. The presence of both cis and trans double bonds creates an asymmetric electronic distribution that affects its chemical behavior.
Physical Properties
The physical properties of cis,trans-1,5-Cyclodecadiene are influenced by its cyclic structure and the presence of two double bonds. While specific physical data is limited in the provided search results, the compound's medium-sized ring with two points of unsaturation suggests moderate polarity and lipophilicity. These characteristics influence its solubility profile, with expected solubility in common organic solvents like tetrahydrofuran and toluene, which are mentioned as reaction media in various transformations involving this compound .
Nomenclature and Identification
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1Z,5E)-cyclodeca-1,5-diene, which precisely describes its structure with the Z (cis) configuration at position 1 and E (trans) configuration at position 5 . This systematic naming is crucial for unambiguous identification of the compound in scientific literature and databases.
Registry Numbers and Identifiers
cis,trans-1,5-Cyclodecadiene is registered under multiple identification systems, which facilitate its tracking in chemical databases and literature:
Identifier Type | Value |
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CAS Registry Numbers | 1124-78-3, 17755-14-5 |
European Community (EC) Number | 214-403-6 |
DSSTox Substance ID | DTXSID901314504 |
NSC Number | 105775 |
InChI | InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7+ |
InChIKey | RDAFFINKUCJOJK-UYIJSCIWSA-N |
SMILES | C1CC/C=C\CC/C=C/C1 |
Table 1: Key identifiers for cis,trans-1,5-Cyclodecadiene
Common Synonyms
The compound is known by several synonyms in the scientific literature:
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cis,trans-1,5-Cyclodecadiene
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Cyclodeca-1,5-diene
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1,5-Cyclodecadiene, (E,Z)-
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(1Z,5E)-cyclodeca-1,5-diene
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trans,cis-1,5-Cyclodecadiene
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c,t-cyclodeca-1,5-diene
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(E,Z)-1,5-Cyclodecadiene
This variety of names reflects both historical naming practices and the need to specify the stereochemistry of the double bonds.
Chemical Reactivity and Transformations
Hydrogenation Reactions
Hydrogenation of cis,trans-1,5-Cyclodecadiene exhibits interesting selectivity patterns. Studies show that the trans double bond is preferentially hydrogenated when using palladium catalysts under mild conditions, likely due to stronger adsorption on the catalyst surface. This selective hydrogenation can yield cis-cyclodecene with high conversion rates exceeding 93%.
The hydrogenation reaction is exothermic, with a ΔrH° value of approximately -199.3 kJ/mol measured in glacial acetic acid . This thermodynamic data provides valuable information for process design when this reaction is employed in synthetic applications.
Epoxidation and Oxidation
Epoxidation of cis,trans-1,5-Cyclodecadiene with m-chloroperbenzoic acid demonstrates notable stereoselective behavior. The reaction predominantly yields trans-epoxide (85–90%) with only 10–15% cis-epoxide formation. This selectivity is attributed to steric factors that favor attack on the trans double bond. When subjected to ozonolysis, the compound forms transannular products, demonstrating how the cyclic structure influences reaction pathways .
Stereochemical Considerations
The stereochemistry of cis,trans-1,5-Cyclodecadiene significantly impacts its reaction behavior:
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The cis isomer can slowly convert to the trans form under acidic conditions, indicating the relative thermodynamic stability of these configurations.
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Solvent effects play an important role in stereoselectivity. For example, reactions in tetrahydrofuran tend to increase yields of six-membered ring products compared to those conducted in toluene (96% vs. 80%) .
Applications in Scientific Research
Organic Synthesis Applications
cis,trans-1,5-Cyclodecadiene serves as a versatile intermediate in organic synthesis, particularly for reactions that benefit from its unique stereochemical arrangement. The compound can undergo various addition reactions, including halogenation and hydroboration. For instance, it reacts with borane to form 9-borabicyclo[3.3.1]nonane, an important reagent in organic chemistry used for hydroboration reactions .
Halogenation studies have demonstrated that cis,trans-1,5-Cyclodecadiene can be selectively halogenated to yield various products. The addition of bromine or chlorine leads to the formation of dihalide derivatives that can be further modified through nucleophilic substitution reactions to form azides or nitriles .
Polymer Chemistry Applications
In polymer science, cis,trans-1,5-Cyclodecadiene has been successfully employed in copolymerization reactions. Notably, it copolymerizes with sulfur dioxide to create an alternating linear copolymer with quantitative yield. This polymer exhibits unique properties derived from both monomers, potentially offering applications in materials science .
Organometallic Chemistry
The compound functions as a ligand in organometallic complexes, forming stable complexes with low-valent metals such as nickel and palladium. These complexes, including Ni(cis,trans-1,5-Cyclodecadiene)2 and Pd(cis,trans-1,5-Cyclodecadiene)2, demonstrate stability and reactivity in catalyzing hydrogenation reactions. Such organometallic complexes have significant value in synthetic organic chemistry, facilitating transformations that would otherwise be challenging to achieve .
The following table summarizes the key application areas:
Application Area | Description |
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Organic Synthesis | Intermediate for addition reactions (hydroboration, halogenation) |
Polymer Chemistry | Copolymerization with sulfur dioxide for novel materials |
Organometallic Chemistry | Formation of stable metal complexes used in catalytic processes |
Chemical Research | Investigations into reaction mechanisms and synthesis optimization |
Complex Reactions and Mechanisms
Cyclization and Ring-Expansion Reactions
cis,trans-1,5-Cyclodecadiene participates in nickel-catalyzed cyclooligomerization reactions with dienes or azadienes to form larger macrocyclic systems. When reacted with butadiene under nickel(0) catalysis, it yields substituted nonatrienyl amines or azomethines with yields of 60–80%. This process proceeds via a proposed s-elimination mechanism, where intermediates undergo cyclization to form 12-membered rings such as 1,2-diaza-1,5,9-cyclododecatrienes .
The compound also reacts with 2-azadienes to form pyrrolidine derivatives or α-nornicotines. For example, the reaction with 2-pyridylmethylene-methylamine yields α-nornicotines, with stereoselectivity influenced by the solvent and catalyst system employed .
Reaction | Catalyst | Products | Yield |
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Butadiene cyclooligomerization | Ni(0)/Phosphine | 1,2-Diaza-1,5,9-cyclododecatrienes | 60–80% |
2-Azadiene coupling | Ni(0)/P(Cy)3 | α-Nornicotines (cis/trans isomers) | >95% |
Table 3: Cyclization reactions of cis,trans-1,5-Cyclodecadiene
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential analytical techniques for the characterization of cis,trans-1,5-Cyclodecadiene. The National Institute of Standards and Technology (NIST) Standard Reference Database provides validated molecular weight (136.2340 g/mol), InChIKey, and mass spectral data that serve as reference standards .
Isomer Differentiation
The differentiation between cis and trans isomers of 1,5-cyclodecadiene relies primarily on coupling constants in 1H-NMR (particularly vicinal coupling constants, J) and NOE (Nuclear Overhauser Effect) correlations. Trans isomers typically exhibit larger J values (10–12 Hz) compared to cis isomers (6–8 Hz) due to differences in dihedral angles .
Additional analytical techniques such as GC retention times and IR spectroscopy (focusing on C-H out-of-plane bending) can provide supplementary data, though overlapping peaks may necessitate advanced deconvolution software for accurate interpretation .
Synthetic Methods
Foundational Synthetic Routes
The synthesis of cis,trans-1,5-Cyclodecadiene typically employs a two-step metathesis approach:
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[2+2] photocycloaddition of cyclobutene to methyl cyclohexenone to form a strained tricyclic intermediate
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NaBH4-mediated reduction followed by cycloreversion in refluxing m-xylene to yield the 1,5-cyclodecadiene framework
Alternative synthetic methods include zinc-induced fragmentation of dibromides, though solvolysis processes may risk undesired cis-to-trans isomerization at ring junctions .
Reference Data
Standard reference data for cis,trans-1,5-Cyclodecadiene, as provided by NIST, includes:
Property | Value |
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Molecular Formula | C10H16 |
Molecular Weight | 136.2340 g/mol |
CAS Registry Number | 1124-78-3 |
IUPAC InChIKey | RDAFFINKUCJOJK-UYIJSCIWSA-N |
Comparative Analysis
Structural Comparison with Related Compounds
Understanding cis,trans-1,5-Cyclodecadiene in the context of related cyclic dienes provides valuable insights into structure-property relationships:
Compound | Ring Size | Double Bond Positions | Configuration | CAS Number |
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cis,trans-1,5-Cyclodecadiene | 10 | 1,5 | cis,trans | 1124-78-3 |
cis,cis-Cyclonona-1,5-diene | 9 | 1,5 | cis,cis | Not specified |
1,5-Heptadiene (mixture) | Linear | 1,5 | cis/trans mixture | 1541-23-7 |
cis,trans-4,8-Cyclododecadien-1-one | 12 | 4,8 | cis,trans | 65763-18-0 |
Table 5: Structural comparison of cis,trans-1,5-Cyclodecadiene with related compounds
Reactivity Comparisons
The reactivity patterns of cis,trans-1,5-Cyclodecadiene can be compared with related compounds:
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Hydrogenation behavior: cis,trans-1,5-Cyclodecadiene can be selectively hydrogenated to cis-cyclodecene using palladium catalysts under specific conditions, with hydrogen preferentially adding to the trans double bond due to stronger adsorption on the catalyst surface .
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Thermal properties: The hydrogenation of cis,cis-Cyclonona-1,5-diene releases -193.8 kJ/mol of heat (measured in glacial acetic acid), indicating slightly different thermodynamic stability compared to cis,trans-1,5-Cyclodecadiene (-199.3 kJ/mol) .
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